Octafluorocyclobutane

説明

This compound, also known as freon C 318 or E946, belongs to the class of organic compounds known as organofluorides. Organofluorides are compounds containing a chemical bond between a carbon atom and a fluorine atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from cyclobutane.

This compound is a fluorocarbon that is cyclobutane in which all eight hydrogens are replaced by fluorines. It has a role as a member of food packaging gas and a food propellant. It derives from a hydride of a cyclobutane.

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCOBQSFUDVTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8 | |

| Record name | OCTAFLUOROCYCLOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25510-99-0 | |

| Record name | Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25510-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041811 | |

| Record name | Octafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octafluorocyclobutane is a colorless nonflammable gas. It may be harmful by asphyxiation. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used to make other chemicals., Liquid, Non-flammable and non-toxic gas; [Merck Index] Colorless odorless liquefied gas; [Air Liquide America MSDS] | |

| Record name | OCTAFLUOROCYCLOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octafluorocyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octafluorocyclobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0236 mg/mL at 25 °C | |

| Record name | Octafluorocyclobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115-25-3 | |

| Record name | OCTAFLUOROCYCLOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octafluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Freon C-318 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROCYCLOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9P1D0A21K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octafluorocyclobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-41.4 °C | |

| Record name | Octafluorocyclobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Octafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluorocyclobutane (C₄F₈), also known as perfluorocyclobutane, is a synthetic organofluorine compound. It is a colorless, odorless, and non-flammable gas under standard conditions.[1][2] Due to its chemical inertness, thermal stability, and unique dielectric properties, this compound finds critical applications in various high-technology sectors, including the semiconductor industry for plasma etching and deposition processes.[3][4] It has also been investigated as a specialty refrigerant, a fire suppressant, and a propellant in aerosolized food products.[2][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for property determination, and visual representations of its synthesis and key applications.

Chemical Properties

This compound is characterized by its high degree of fluorination, which imparts significant chemical stability. The carbon-fluorine bonds in the molecule are exceptionally strong, making it resistant to many chemical reactions. It is generally considered chemically inert but can react with strong reducing agents, such as very active metals, and with strong oxidizing agents under extreme temperatures.[6][7]

General Chemical Information

| Property | Value | Source(s) |

| Molecular Formula | C₄F₈ | [1][8] |

| Molecular Weight | 200.03 g/mol | [1][8][9] |

| IUPAC Name | 1,1,2,2,3,3,4,4-octafluorocyclobutane | [1] |

| CAS Number | 115-25-3 | [1][8] |

| Synonyms | Perfluorocyclobutane, Freon C-318, RC318 | [1][8] |

Physical and Thermodynamic Properties

The physical properties of this compound are largely dictated by the strong intermolecular forces resulting from its fluorinated structure. It exists as a gas at room temperature but can be liquefied under pressure.[4]

Tabulated Physical and Thermodynamic Data

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless, odorless gas | Standard Temperature and Pressure | [2][10] |

| Melting Point | -41.4 °C (-42.5 °F; 231.75 K) | - | [1][10] |

| Boiling Point | -6.04 °C (21.1 °F; 267.11 K) | at 1 atm | [10] |

| Density (liquid) | 1.637 g/cm³ | at -5.8 °C | [9] |

| Density (gas) | 9.97 kg/m ³ | at -6 °C and 1 atm | [9] |

| 8.82 kg/m ³ | at 15 °C and 1 atm | [9] | |

| Vapor Pressure | 270 kPa (39.7 psia) | at 21.1 °C (70 °F) | [10][11] |

| Solubility in Water | 0.0236 mg/mL (23.6 ppm) | at 25 °C | [1] |

| 140 mg/L (140 ppm) | - | [11] | |

| Critical Temperature | 114.8 °C (238.6 °F; 387.95 K) | - | [11] |

| Critical Pressure | 2784 kPa (2.784 MPa) | - | [2][11] |

| Viscosity (gas) | 0.012 cP | at 25 °C | [4] |

| Global Warming Potential (GWP) | 10,300 | 100-year time horizon | [11][12] |

| Ozone Depletion Potential (ODP) | ~0 | - | [5] |

| Atmospheric Lifetime | >3000 years | - | [13] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not always available in the public domain. However, the following sections describe the standard methodologies that are typically employed for such measurements.

Vapor Pressure Measurement (Static Cell Method)

The vapor pressure of this compound can be determined using a static cell apparatus.[10][12]

-

Sample Preparation : A high-purity sample of this compound (typically >99.999 molar %) is required.[12]

-

Apparatus : A thermostatted static cell of a known volume is used. The cell is connected to a high-precision pressure transducer and a temperature measurement system (e.g., a platinum resistance thermometer).

-

Procedure :

-

The cell is evacuated to a high vacuum to remove any residual gases.

-

A small amount of the this compound sample is introduced into the cell.

-

The cell is brought to a desired temperature and allowed to reach thermal equilibrium.

-

The pressure inside the cell, which corresponds to the vapor pressure of the substance at that temperature, is recorded.

-

-

Data Collection : The procedure is repeated at various temperatures to obtain a vapor pressure curve.[12]

Density Measurement (Constant-Volume Cell Method)

The density of this compound can be measured using a constant-volume piezometer.[14]

-

Apparatus : A constant-volume cell with a precisely known volume is used. The apparatus also includes a system for accurately measuring the mass of the substance introduced into the cell, a pressure transducer, and a temperature control system.

-

Procedure :

-

The empty cell is weighed.

-

A known mass of this compound is introduced into the cell.

-

The cell is heated or cooled to the desired temperature, and the pressure is measured.

-

The density is calculated by dividing the mass of the sample by the known volume of the cell.

-

-

Data Analysis : By conducting measurements at various temperatures and pressures, a p-ρ-T (pressure-density-temperature) surface can be constructed.[14]

Gas Viscosity Measurement (Transpiration Method)

The viscosity of gaseous this compound can be measured using a transpiration method, such as with an Ostwald viscometer adapted for gases.[15]

-

Principle : This method relies on Poiseuille's law for laminar flow through a capillary tube. The time required for a known volume of gas to flow through the capillary under a constant pressure difference is measured.

-

Procedure :

-

The viscometer is calibrated using a reference gas with a known viscosity (e.g., nitrogen).[15]

-

The this compound gas is allowed to flow through the capillary, and the flow time is recorded.

-

The viscosity is calculated using the ratio of the flow times and the known viscosity of the reference gas, after correcting for the densities of the gases.

-

Water Solubility Measurement (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in water.[16]

-

Procedure :

-

An excess amount of liquid or gaseous this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.[16]

-

After agitation, the mixture is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn and analyzed to determine the concentration of dissolved this compound. Analytical techniques such as gas chromatography are typically used for this purpose.

-

Synthesis, Applications, and Environmental Considerations

Synthesis of this compound

This compound is produced synthetically through several industrial processes. The primary methods include the dimerization of tetrafluoroethylene and the pyrolysis of hexafluoropropene.[2][3]

Caption: Primary industrial synthesis routes for this compound.

Plasma Etching Workflow

A major application of this compound is in the semiconductor industry as a plasma etchant, particularly for silicon dioxide (SiO₂) and other dielectric materials.[6] The C₄F₈ plasma generates fluorocarbon radicals that are key to the etching process.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Synthesis and Production|GAS TREND [newradargas.com]

- 4. This compound (C4F8) from EFC [efcgases.com]

- 5. researchgate.net [researchgate.net]

- 6. electrochem.org [electrochem.org]

- 7. airgas.com [airgas.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C4F8 | CID 8263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. users.metu.edu.tr [users.metu.edu.tr]

- 16. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide to the Synthesis of High-Purity Octafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluorocyclobutane (C4F8), a perfluorinated cyclic hydrocarbon, is a critical component in various high-technology sectors, including the semiconductor industry for plasma etching and in specialized applications as a refrigerant and dielectric gas. Its inertness and unique physicochemical properties also make it a compound of interest in advanced materials and potentially in pharmaceutical applications. The synthesis of high-purity C4F8 is paramount to its effective application, as impurities can significantly degrade performance, particularly in microelectronics. This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity this compound, detailing experimental protocols, quantitative data, and process workflows.

Introduction

This compound, also known as perfluorocyclobutane, is a colorless, odorless, and non-flammable gas. Its robust carbon-fluorine bonds contribute to its high thermal and chemical stability. These properties are leveraged in demanding industrial processes where chemical inertness and specific dielectric properties are required. This guide focuses on the core synthesis methodologies for obtaining high-purity C4F8, a crucial requirement for its advanced applications.

Primary Synthesis Pathways

Several synthetic routes to this compound have been developed, each with distinct advantages and challenges in terms of yield, purity, and scalability. The most prominent methods include the dimerization of tetrafluoroethylene, reductive coupling of a dihalo-precursor, direct fluorination of cyclobutane, pyrolysis of hexafluoropropene, and electrochemical fluorination.

Dimerization of Tetrafluoroethylene (TFE)

The thermal dimerization of tetrafluoroethylene (TFE) is a principal industrial method for producing this compound.[1][2] This [2+2] cycloaddition reaction is highly exothermic and requires careful control to prevent runaway reactions and explosive decomposition of TFE.[3]

Reaction:

2 CF₂=CF₂ → c-C₄F₈

Experimental Protocol:

A continuous flow system is typically employed, utilizing a thermally insulated reactor.[4]

-

Reactor: Cylindrical reactor with a high length-to-diameter ratio, constructed from materials resistant to high temperatures and corrosive environments (e.g., heat-resistant stainless steel, nickel alloys).[4]

-

Temperature: The reaction is carried out at temperatures ranging from 400°C to 650°C.[4]

-

Pressure: The process is operated at pressures not exceeding 0.7 gauge atmospheres.[4]

-

Feed Rate: Tetrafluoroethylene is fed into the reactor at a rate of 0.5 to 20 kg per hour per liter of reactor volume.[4]

-

Conversion: The reaction is controlled to achieve a TFE conversion of 30-85%.[4]

-

Quenching: The product stream is rapidly cooled to quench the reaction and prevent the formation of byproducts.

-

Purification: The crude C4F8 is then subjected to purification steps to remove unreacted TFE and other impurities.

Byproducts:

The primary byproduct is hexafluoropropylene (HFP). Other potential impurities include perfluoroisobutene, which is highly toxic.[5]

Reductive Coupling of 1,2-Dichloro-1,1,2,2-tetrafluoroethane

This method involves the dehalogenation of 1,2-dichloro-1,1,2,2-tetrafluoroethane to form the cyclic C4F8 molecule.[1] Zinc is a commonly used reducing agent for this type of reaction.

Reaction:

2 CF₂Cl-CF₂Cl + 2 Zn → c-C₄F₈ + 2 ZnCl₂

Experimental Protocol:

A general procedure for zinc-mediated dehalogenation in an aqueous medium is as follows:

-

Reactants: 1,2-dichloro-1,1,2,2-tetrafluoroethane, zinc powder (activated), and an amine additive in an aqueous solution containing a surfactant.

-

Solvent: Water with a commercially available surfactant to facilitate the reaction.

-

Temperature: The reaction is typically conducted at ambient temperature.

-

Procedure: To a flask containing activated zinc powder under an inert atmosphere, the aqueous surfactant solution, amine additive, and 1,2-dichloro-1,1,2,2-tetrafluoroethane are added. The mixture is stirred vigorously until the reaction is complete.

-

Workup: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a silica gel pad to remove zinc salts and the surfactant. The product is then isolated from the organic phase.

Direct Fluorination of Cyclobutane

This pathway involves the direct reaction of cyclobutane with elemental fluorine. While conceptually straightforward, this method is challenging due to the high reactivity of fluorine gas, which can lead to fragmentation of the hydrocarbon backbone and the formation of a complex mixture of products.[6]

Reaction:

c-C₄H₈ + 8 F₂ → c-C₄F₈ + 8 HF

Experimental Protocol:

-

Reactants: Cyclobutane and elemental fluorine, typically diluted with an inert gas (e.g., nitrogen or helium).

-

Temperature: The reaction is conducted under high-temperature conditions.[7]

-

Procedure: Due to the hazardous nature of elemental fluorine, this reaction is performed in specialized fluorination reactors designed to handle highly exothermic and corrosive processes. The cyclobutane is reacted with a controlled stream of diluted fluorine gas.

-

Challenges: The high heat of reaction and the potential for explosive side reactions necessitate strict control over reaction conditions and specialized equipment.[7]

A detailed experimental protocol with specific conditions and safety measures is required for this hazardous procedure but is not extensively detailed in the general literature.

Pyrolysis of Hexafluoropropene (HFP)

High-purity this compound can be synthesized through the thermal cracking of hexafluoropropene. This process is considered an efficient and scalable route for commercial production.[6]

Reaction:

2 CF₃-CF=CF₂ → c-C₄F₈ + CF₂=CF₂

Experimental Protocol:

-

Reactants: Hexafluoropropene (C3F6).

-

Temperature: The thermal cracking is carried out at temperatures between 700°C and 750°C.[6]

-

Process: HFP is passed through a high-temperature reactor where it decomposes to form a mixture of this compound and tetrafluoroethylene.

-

Purification: The resulting mixture is then separated by distillation to isolate the high-purity C4F8.[6]

Electrochemical Fluorination (Simons Process)

The Simons electrochemical fluorination process is a well-established method for producing perfluorinated organic compounds. This technique can be applied to the synthesis of this compound from a partially fluorinated precursor.

Reaction:

c-C₄H₄F₄ + 4 HF → c-C₄F₈ + 4 H₂

Experimental Protocol:

-

Precursor: 1,1,2,2-tetrafluorocyclobutane.

-

Electrolyte: Anhydrous hydrogen fluoride (HF).

-

Electrodes: A nickel anode is typically used.[8]

-

Cell Potential: The electrolysis is carried out at a cell potential of approximately 5-6 V.[8]

-

Procedure: The organic precursor is dissolved in anhydrous hydrogen fluoride, and an electric current is passed through the solution. The fluorination occurs at the anode. The gaseous products, including C4F8 and hydrogen gas, are vented from the cell.

-

Advantages: A key advantage of this method is the low level of hazardous byproducts such as perfluoroisobutylene.

Purification of this compound

Achieving high purity is critical for the application of C4F8 in the electronics industry. Crude this compound from the synthesis processes contains unreacted starting materials, byproducts, and other impurities. A multi-step purification process is often employed.

Experimental Protocol for Purification:

This protocol is based on a patented method for removing fluorocarbon impurities.

-

Step 1: Impurity Decomposition:

-

The crude this compound is mixed with an oxygen-containing gas (e.g., air or pure oxygen) to a concentration of 1-90% by volume.

-

This gas mixture is then passed through a heated bed of an impurity decomposing agent at a temperature between 100°C and 500°C.

-

The decomposing agent typically consists of a metal oxide (e.g., alumina) and an alkaline earth metal compound.

-

-

Step 2: Adsorption:

-

Following the decomposition step, the gas stream is passed through a bed of adsorbent material to remove the decomposed impurities and any remaining contaminants.

-

-

Step 3: Concentration:

-

The purified this compound can be further concentrated by removing the added oxygen or air through methods such as distillation or membrane separation.

-

This process has been shown to reduce fluorocarbon impurities to less than 1 ppm, achieving a final purity of 99.999% by mass or higher.

Quantitative Data Summary

The following tables summarize the available quantitative data for the different synthesis pathways.

Table 1: Comparison of this compound Synthesis Pathways

| Synthesis Pathway | Starting Material(s) | Typical Yield | Reported Purity | Key Byproducts |

| Dimerization of TFE | Tetrafluoroethylene | 30-85% Conversion[4] | >99.9% (after purification) | Hexafluoropropylene, Perfluoroisobutene[5] |

| Reductive Coupling | 1,2-Dichloro-1,1,2,2-tetrafluoroethane, Zinc | Data not available | Data not available | Data not available |

| Direct Fluorination | Cyclobutane, Fluorine | Up to 40%[6] | Data not available | Various fluorinated hydrocarbons |

| Pyrolysis of HFP | Hexafluoropropene | 65-70%[6] | >99.9% (after purification) | Tetrafluoroethylene[6] |

| Electrochemical Fluorination | 1,1,2,2-tetrafluorocyclobutane, HF | Data not available | High (low byproducts) | Hydrogen |

Table 2: Purity Specifications for High-Purity this compound

| Impurity | Specification (ppm) |

| Oxygen | < 1 |

| Nitrogen | < 2 |

| Carbon Monoxide | < 0.5 |

| Carbon Dioxide | < 0.5 |

| Methane | < 0.5 |

| Other Hydrocarbons | < 2 |

| Moisture | < 3 |

| Acidity (as HF) | < 0.1 |

Visualization of Workflows

Dimerization of Tetrafluoroethylene Workflow

Caption: Workflow for C4F8 synthesis via TFE dimerization.

General Purification Workflow

Caption: General workflow for the purification of C4F8.

Conclusion

The synthesis of high-purity this compound is a well-established field with several viable industrial-scale production routes. The dimerization of tetrafluoroethylene and the pyrolysis of hexafluoropropene are currently among the most efficient methods. While direct fluorination and electrochemical fluorination offer alternative pathways, they present challenges in handling hazardous materials or require further development to be economically competitive for bulk production. The purification of crude C4F8 is a critical step, and advanced techniques are available to achieve the high-purity levels demanded by the semiconductor and other high-tech industries. Further research into optimizing reaction conditions, developing more efficient catalysts, and improving the safety of these processes will continue to be of high importance.

References

- 1. orgsyn.org [orgsyn.org]

- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 4. US6403848B1 - Preparation of hexafluoropropylene from the pyrolysis of trifluoromethane and tetrafluoroethylene - Google Patents [patents.google.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound: Synthesis and Production|GAS TREND [newradargas.com]

- 7. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Data of Octafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of octafluorocyclobutane (C₄F₈), a compound of interest in various industrial and scientific applications. The following sections detail its key thermochemical data, the experimental methodologies used for their determination, and a visualization of the experimental workflows.

Core Thermochemical Data

This compound, also known as perfluorocyclobutane, is a colorless, non-flammable gas at standard conditions.[1] An understanding of its thermochemical properties is crucial for its application in semiconductor manufacturing, as a refrigerant, and in other specialized fields.[2]

Table 1: Gas Phase Thermochemical Data

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | -1480.7 ± 4.2 | kJ/mol | Kolesov, Talakin, et al., 1964[3] |

| Standard Molar Entropy (S°gas) | 398.9 ± 2.1 | J/mol·K | Andreevskii and Antonova, 1982 |

| Molar Heat Capacity at Constant Pressure (Cp,gas) | 185.8 ± 3.7 | J/mol·K | Andreevskii and Antonova, 1982 |

Table 2: Condensed Phase Thermochemical Data

| Property | Value | Units | Temperature (K) | Reference |

| Standard Enthalpy of Formation (ΔfH°liquid) | -1504.1 ± 4.2 | kJ/mol | 298.15 | Kolesov, Talakin, et al., 1964 |

| Molar Heat Capacity of Liquid (Cp,liquid) | 222.4 | J/mol·K | 240 to 340 | Ponomareva, 1982[4] |

| Molar Heat Capacity of Solid (Cp,solid) | 19.33 | J/mol·K | 17 | Furukawa, McCoskey, et al., 1954[4] |

Table 3: Phase Change Data

| Property | Value | Units | Temperature (K) | Reference |

| Normal Boiling Point | 267.3 | K | - | PCR Inc., 1990[1] |

| Triple Point Temperature | 232.96 ± 0.05 | K | - | Furukawa, McCoskey, et al., 1954[5] |

| Enthalpy of Vaporization (ΔvapH) | 23.4 | kJ/mol | 267.1 | Furukawa, McCoskey, et al., 1954 |

| Enthalpy of Fusion (ΔfusH) | 2.77 | kJ/mol | 232.96 | Furukawa, McCoskey, et al., 1954 |

| Entropy of Vaporization (ΔvapS) | 87.6 | J/mol·K | 267.1 | Furukawa, McCoskey, et al., 1954 |

| Entropy of Fusion (ΔfusS) | 11.89 | J/mol·K | 232.96 | Furukawa, McCoskey, et al., 1954[6][7] |

Experimental Protocols

The accurate determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the key cited studies.

Determination of Enthalpy of Formation: Rotating-Bomb Calorimetry

The standard enthalpy of formation of this compound was determined by Kolesov, Talakin, and Skuratov using rotating-bomb calorimetry, a technique specifically adapted for organofluorine compounds.[3]

General Protocol:

-

Sample Preparation: A precise mass of the liquid this compound is encapsulated in a combustible ampoule. The ampoule is placed in a platinum crucible within the calorimetric bomb.

-

Bomb Assembly: The bomb, constructed from corrosion-resistant materials like nickel-chromium alloys, is charged with high-purity oxygen to a pressure of approximately 30 atm.[8] A small, known amount of water is added to the bomb to ensure that the final products are in a well-defined aqueous state.

-

Calorimetry: The sealed bomb is submerged in a known volume of water in a calorimeter. The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electric current through a fuse wire in contact with the sample.

-

Rotation: To ensure a complete and uniform reaction, the bomb is continuously rotated throughout the experiment. This facilitates the dissolution of gaseous products like hydrogen fluoride (HF) and carbon tetrafluoride (CF₄) in the bomb water, leading to a well-defined final state.[4]

-

Temperature Measurement: The temperature change of the calorimeter water is precisely measured.

-

Product Analysis: After the experiment, the contents of the bomb are carefully analyzed to determine the completeness of combustion and to quantify the amounts of nitric acid (from nitrogen impurities in the oxygen) and any unreacted starting material.

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, taking into account the heats of formation of the final products (CO₂, H₂O, and HF).

Determination of Heat Capacity: Adiabatic Calorimetry

The heat capacity of this compound in its solid and liquid phases was measured by Furukawa, McCoskey, and Reilly using an adiabatic calorimeter.[5]

General Protocol:

-

Calorimeter: An adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings. This is achieved by maintaining a vacuum jacket around the sample container and by using adiabatic shields whose temperatures are controlled to match that of the sample container.

-

Sample Loading: A known mass of this compound is condensed into the calorimeter vessel.

-

Heating: A measured amount of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input using a platinum resistance thermometer.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise, after correcting for the heat capacity of the calorimeter vessel.

-

Phase Transitions: To measure the enthalpy of phase transitions (solid-solid, fusion, and vaporization), a continuous supply of energy is provided to the sample, and the temperature is monitored as a function of time. The enthalpy of the transition is then calculated from the total energy input during the phase change.

Determination of Vapor Pressure

The vapor pressure of this compound has been measured using static or dynamic methods.

Static Cell Method:

-

A sample of the substance is placed in a thermostated bulb (an isoteniscope) connected to a manometer and a vacuum pump.

-

Dissolved and entrained gases are removed by degassing the sample at a reduced pressure.

-

The vapor pressure of the sample at a selected temperature is determined by balancing the pressure of the vapor against a known pressure of an inert gas.[9]

Gas Saturation Method:

-

A stream of an inert carrier gas is passed through or over a known mass of the substance at a constant temperature and pressure.

-

The carrier gas becomes saturated with the vapor of the substance.

-

The mass of the substance transported by the gas is determined, typically by trapping the vapor and measuring its mass.

-

The vapor pressure is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical relationship between the primary experimental techniques and the thermochemical properties they are used to determine for this compound.

Caption: Experimental pathways for determining key thermochemical properties.

References

- 1. Cyclobutane, octafluoro- [webbook.nist.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. publications.iupac.org [publications.iupac.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]

Spectroscopic Analysis of Octafluorocyclobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of octafluorocyclobutane (c-C₄F₈). It details the principles, experimental methodologies, and data interpretation for infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of fluorinated compounds.

Introduction to this compound

This compound is a synthetic, perfluorinated cyclic hydrocarbon with the chemical formula c-C₄F₈. It is a colorless, odorless, and non-flammable gas at standard conditions.[1] Its chemical inertness and unique physical properties have led to its use in various industrial applications, including as a refrigerant, a dielectric gas, and a plasma etchant in the semiconductor industry.[2][3] The spectroscopic analysis of this compound is crucial for quality control, process monitoring, and understanding its fundamental molecular properties.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide information about the molecular structure and functional groups present. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule.[4][5]

Infrared (IR) Spectroscopy

Gas-phase infrared spectroscopy is a powerful tool for identifying and quantifying this compound. The IR spectrum of a gaseous sample reveals rotational-vibrational bands, which can be complex.

Data Presentation: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1280 | C-F stretching |

| ~1050 | C-F stretching |

| ~670 | Ring deformation |

| ~550 | CF₂ deformation |

Note: The peak positions are approximate and can be influenced by experimental conditions. The assignments are based on general knowledge of fluorocarbon vibrations.

Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining a gas-phase FTIR spectrum of this compound is as follows:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required. The gas cell is typically a cylindrical glass or metal cell with windows transparent to infrared radiation (e.g., KBr or ZnSe). For trace analysis, a multi-pass gas cell can be used to increase the effective path length.[6]

-

Sample Preparation: The gas cell is first evacuated to remove any atmospheric gases. A background spectrum of the empty cell is recorded to account for any signals from the instrument or residual gases.

-

Sample Introduction: Gaseous this compound is introduced into the gas cell to a desired pressure. The pressure should be carefully controlled and recorded as it affects the spectral line broadening.

-

Data Acquisition: The infrared spectrum of the sample is then recorded. The final spectrum is typically presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹). The resolution of the spectrometer should be appropriate to resolve the features of interest.

-

Data Analysis: The obtained spectrum is compared with reference spectra, such as those available in the NIST Chemistry WebBook, for identification.[7] Quantitative analysis can be performed by relating the absorbance of a characteristic peak to the concentration of the gas using the Beer-Lambert law.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the high symmetry of the this compound molecule, some vibrational modes may be Raman active but IR inactive, and vice versa.

Data Presentation: Raman Spectroscopy

| Raman Shift (cm⁻¹) | Assignment |

| ~1300 | Symmetric C-F stretching |

| ~700 | Ring breathing mode |

| ~400 | CF₂ deformation |

Experimental Protocol: Raman Spectroscopy of a Gas

-

Instrumentation: A Raman spectrometer equipped with a high-powered laser (e.g., an argon-ion laser) as the excitation source is used. The scattered light is collected and analyzed by a spectrometer.

-

Sample Handling: A specialized gas cell with high-purity quartz windows is required to withstand the laser power and contain the gaseous sample.

-

Data Acquisition: The laser is focused into the gas cell containing this compound. The scattered light is collected at a 90° angle to the incident laser beam to minimize Rayleigh scattering. The spectrum is recorded as intensity versus Raman shift (in cm⁻¹).

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is an exceptionally powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8]

Data Presentation: ¹⁹F NMR Spectroscopy

| Parameter | Value |

| Chemical Shift (δ) | ~ -130 to -140 ppm (relative to CFCl₃) |

| Coupling | Complex multiplet |

Note: The exact chemical shift can vary depending on the solvent and other experimental conditions. The eight fluorine atoms in this compound are chemically equivalent but not magnetically equivalent, leading to a complex second-order multiplet in the ¹⁹F NMR spectrum.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is necessary.

-

Sample Preparation: this compound, being a gas at room temperature, can be analyzed by bubbling the gas through a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube until a sufficient concentration is reached. Alternatively, a high-pressure NMR tube can be used to analyze the liquefied gas or the gas under pressure.

-

Data Acquisition: A standard one-dimensional ¹⁹F NMR spectrum is acquired. Important parameters to set include the spectral width, the number of scans, and the relaxation delay.

-

Data Analysis: The chemical shift of the resonance is recorded relative to a standard (commonly CFCl₃). The complex splitting pattern can be analyzed to extract information about the through-bond and through-space couplings between the fluorine nuclei, which can provide insights into the conformation of the cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common ionization method for volatile compounds like this compound.

Data Presentation: Electron Ionization Mass Spectrometry (EI-MS)

| m/z | Ion | Relative Intensity |

| 200 | [C₄F₈]⁺ (Molecular Ion) | Low |

| 131 | [C₃F₅]⁺ | High |

| 100 | [C₂F₄]⁺ | High |

| 69 | [CF₃]⁺ | High |

| 31 | [CF]⁺ | Moderate |

Note: The relative intensities can vary depending on the instrument and experimental conditions. The fragmentation pattern is a characteristic "fingerprint" of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A mass spectrometer with an electron ionization source is used. This is often coupled with a gas chromatograph (GC-MS) for the analysis of gas mixtures.

-

Sample Introduction: Gaseous this compound is introduced into the ion source of the mass spectrometer.

-

Ionization: The gas molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information. For instance, the prominent peaks at m/z 131, 100, and 69 correspond to the loss of CF₃, C₂F₄, and subsequent fragmentation, respectively.

Conformational Analysis

The cyclobutane ring is not planar and exists in a puckered conformation. In this compound, this puckering is a dynamic process. Spectroscopic techniques, particularly NMR, can provide insights into the conformational dynamics of the molecule. The analysis of coupling constants in the ¹⁹F NMR spectrum can reveal information about the dihedral angles between the fluorine atoms, which are related to the ring pucker.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

- 1. This compound | C4F8 | CID 8263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (C4F8) from EFC [efcgases.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Cyclobutane, octafluoro- [webbook.nist.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Octafluorocyclobutane (C4F8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluorocyclobutane, with the chemical formula C4F8, is a synthetic organofluorine compound.[1] It is a non-flammable, colorless gas at standard conditions and is the perfluorinated analog of cyclobutane, where all carbon-hydrogen bonds are replaced by carbon-fluorine bonds.[1] This substitution of fluorine for hydrogen imparts high chemical and thermal stability to the molecule.[2] Due to its unique properties, this compound finds niche applications in various high-technology sectors. It is extensively used in the semiconductor industry as a plasma etching and cleaning gas, where it helps in creating intricate circuit patterns on silicon wafers.[2][3] Furthermore, it has been investigated as a specialty refrigerant and a potential replacement for sulfur hexafluoride as a dielectric gas.[1] An understanding of its molecular structure and bonding is crucial for optimizing its existing applications and exploring new ones.

Molecular Structure and Geometry

The molecular structure of this compound has been determined through experimental techniques, primarily gas-phase electron diffraction and infrared spectroscopy.[4] These studies have conclusively shown that the four carbon atoms of the cyclobutane ring are not in a planar arrangement.[4] Instead, the molecule adopts a puckered or bent conformation.[4]

This puckered structure belongs to the D2d point group of symmetry.[4] The non-planar arrangement of the carbon ring is a consequence of the molecule minimizing its internal strain. A planar cyclobutane ring would suffer from significant angle strain, with C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. Additionally, a planar structure would lead to eclipsing interactions between the fluorine atoms on adjacent carbon atoms, resulting in torsional strain. By puckering, the C-C-C bond angles can deviate slightly from 90°, and the C-F bonds on adjacent carbons move away from a fully eclipsed conformation, thus relieving some of the torsional strain.[5][6]

Lewis Structure

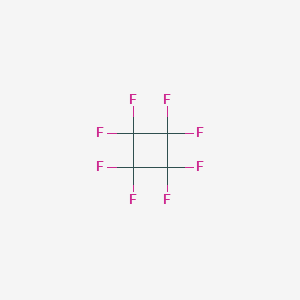

The Lewis structure of this compound shows a four-membered carbon ring with single covalent bonds between the carbon atoms. Each carbon atom is also bonded to two fluorine atoms.

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been determined from experimental data. These parameters provide a quantitative description of the molecule's geometry.

| Parameter | Value |

| Bond Lengths | |

| C-C | 1.570 Å |

| C-F | 1.340 Å |

| Bond Angles | |

| C-C-C | 88.5° |

| F-C-F | 108.0° |

| Ring Puckering | |

| Dihedral Angle (C-C-C-C) | ~17° |

Note: The exact values for bond lengths and angles can vary slightly between different experimental and computational studies. The values presented here are representative.

Bonding in this compound

The bonding in this compound is characterized by strong, polar covalent bonds and the inherent strain of the four-membered ring.

-

C-C Bonds: The carbon-carbon bonds are single covalent bonds formed from the overlap of sp3 hybrid orbitals on each carbon atom. The C-C bond length of approximately 1.570 Å is slightly longer than that in a typical alkane (e.g., ~1.54 Å in ethane), which is a consequence of the ring strain.

-

C-F Bonds: The carbon-fluorine bonds are also single covalent bonds. Fluorine is the most electronegative element, leading to a significant polarization of the C-F bond, with a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. This high bond polarity contributes to the overall chemical inertness of the molecule.

-

Ring Strain: As with cyclobutane, the this compound ring is strained due to the deviation of the C-C-C bond angles from the ideal 109.5°.[5] This angle strain, combined with some residual torsional strain even in the puckered conformation, makes the molecule less stable than an acyclic perfluoroalkane with the same number of carbon atoms. However, the strong C-F bonds compensate for this, resulting in a thermally stable molecule.

Experimental Protocols for Structural Determination

The determination of the molecular structure of gaseous this compound relies on sophisticated experimental techniques. The following are detailed methodologies for the key experiments.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.[7]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter).[7] This creates a narrow, effusive beam of molecules.

-

Electron Beam Generation and Interaction: A high-energy beam of electrons (typically with an accelerating voltage of a few thousand volts) is generated from an electron gun and directed to intersect the molecular beam at a right angle.[7] The wavelength of these electrons is comparable to the internuclear distances in the molecule, leading to diffraction.[7]

-

Scattering and Detection: The electrons are scattered by the electric field of the molecule's constituent atoms. The scattered electrons form a diffraction pattern of concentric rings, which is captured on a detector (e.g., a photographic plate or a CCD camera).[7] To compensate for the steep drop in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.

-

Data Analysis: The diffraction pattern is digitized and converted into a plot of scattering intensity versus scattering angle. The total scattering intensity is a combination of atomic scattering and molecular scattering. The molecular scattering component, which contains the structural information, is isolated by subtracting the atomic scattering background. This molecular scattering curve is then analyzed to determine the internuclear distances (bond lengths) and bond angles that best reproduce the experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of gaseous samples provides information about the vibrational modes of a molecule, which are dependent on its structure and symmetry.[8]

Methodology:

-

Sample Preparation and Handling: A sample of pure this compound gas is introduced into a gas cell. For accurate measurements, the temperature and pressure of the gas are kept constant.[8] The gas cell is equipped with windows made of a material transparent to infrared radiation (e.g., KBr or ZnSe).[9] To increase the interaction length between the infrared beam and the gas, a multi-pass gas cell (e.g., a White cell) is often used.

-

Infrared Spectroscopy: A broad-spectrum infrared beam is generated and passed through an interferometer (typically a Michelson interferometer), which modulates the beam.[8] This modulated beam is then passed through the gas cell containing the C4F8 sample.

-

Absorption and Detection: The C4F8 molecules absorb infrared radiation at specific frequencies corresponding to their vibrational transitions. The transmitted light, now lacking the absorbed frequencies, exits the gas cell and is focused onto a detector (e.g., a liquid-nitrogen-cooled MCT detector).

-

Data Processing: The detector signal (an interferogram) is subjected to a Fourier transform, which converts it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Spectral Analysis: The resulting vibrational spectrum shows a series of absorption bands. The number, position, and intensity of these bands are characteristic of the molecule's structure and symmetry. For C4F8, the observed bands are consistent with a puckered D2d structure.[4] Analysis of the rotational fine structure within the vibrational bands (rovibrational spectroscopy) can provide further information to refine the molecular geometry.

Logical Relationships in C4F8 Structure

The final determined structure of this compound is a logical consequence of fundamental chemical principles.

This diagram illustrates that the combination of a four-membered carbon ring with sp3 hybridized carbons and extensive fluorination leads to significant angle and torsional strain in a hypothetical planar molecule. To alleviate this strain, the molecule adopts its experimentally observed puckered conformation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4F8 | CID 8263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 4. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fire.tc.faa.gov [fire.tc.faa.gov]

- 8. Multi-Gas analysis of ambient air using FTIR spectroscopy over Mexico City [scielo.org.mx]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility of Octafluorocyclobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of octafluorocyclobutane (c-C4F8) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and other fields where the dissolution of fluorinated gases is critical. The guide details available quantitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound and its Solubility

This compound, a perfluorinated cyclic alkane, is a colorless, odorless, and non-flammable gas at standard conditions. Its unique physical and chemical properties, including high density, low reactivity, and thermal stability, have led to its use in various applications, including as a refrigerant, a dielectric gas, and in plasma etching processes. The solubility of this compound in different media is a crucial parameter for its application and for understanding its environmental fate.

Generally, due to its non-polar nature, this compound exhibits poor solubility in polar solvents such as water.[1] Conversely, it is expected to be more soluble in non-polar organic solvents like hydrocarbons and some perfluorinated compounds.[1][2] However, precise quantitative data across a range of common organic solvents is not widely available in publicly accessible literature. This guide aims to collate the available information and provide a framework for understanding and determining the solubility of this compound.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound. It is important to note that data for organic solvents is limited, and therefore, values for water are included for comparative purposes. The data has been standardized to common units for ease of comparison.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility | Original Value and Unit | Source |

| 20 | 140 mg/L | 140 mg/l | [3] |

| 20 | 0.016 vol/vol | 0.016 vol/vol (at 1.013 bar) | [3] |

| 25 | 23.6 mg/L | 0.0236 mg/mL | [4][5] |

| 25 | ~1 mg/L | ~0.001 g/L | [2] |

Note on Data Discrepancies: The significant variation in the reported water solubility values highlights the challenges in accurately measuring the solubility of sparingly soluble gases. These differences may arise from variations in experimental methodologies, purity of materials, and analytical techniques.

Table 2: Solubility of this compound in Organic Solvents

Direct quantitative solubility data for this compound in common organic solvents such as hexane, toluene, acetone, and ethanol was not found in the reviewed literature. Qualitative statements indicate that it is "extremely insoluble in most organic solvents (such as ethanol and ether), but soluble in some perfluorinated solvents (such as perfluorohexane)".[2] It is also described as being "somewhat soluble" in non-polar organic solvents like hexane and toluene.[6]

For context, the following table (Table 3) presents solubility data for other perfluorocarbon liquids in various organic solvents. While not specific to this compound, this data can provide an indication of the expected solubility behavior of a perfluorinated compound in different solvent classes.

Table 3: Solubility of Selected Perfluorocarbon Liquids in Organic Solvents at 25°C (g per 100 g of solvent)

| Solvent | Perfluoropentane (PFP) | Perfluorohexane (PFH) | Perfluoromethylcyclohexane (PMCH) |

| Acetone | 4.2 | 8.6 | 9.0 |

| Benzene | 5.0 | 6.6 | 5.4 |

| Carbon Tetrachloride | 6.7 | 11.0 | 39 |

| Chloroform | 3.6 | 8.4 | 11 |

| Cyclohexane | 12 | 9.5 | - |

| Diethyl Ether | Miscible | - | - |

| Ethyl Acetate | 10.7 | 8.8 | 6.3 |

| Ethyl Alcohol | 4.2 | 4.3 | 5.7 |

Source: Adapted from F2 Chemicals Ltd. Technical Article. Note: This data is for liquid perfluorocarbons and should be used as a qualitative guide only for the gaseous this compound.

Experimental Protocols for Determining Gas Solubility

The determination of gas solubility in liquids can be performed using various experimental techniques. The choice of method depends on factors such as the expected solubility, the volatility of the solvent, and the required accuracy. The most common methods are broadly categorized as static or dynamic.

Static Methods

Static methods involve bringing a known amount of gas and solvent to equilibrium in a closed system at a constant temperature and pressure. The amount of dissolved gas is then determined by measuring the change in a physical property of the system, such as pressure or volume.

The volumetric, or manometric, method is a widely used technique for determining the solubility of gases in liquids.[7]

Principle: A known volume of degassed solvent is brought into contact with a known amount of the gas in a thermostated equilibrium cell. The system is agitated until equilibrium is reached, which is indicated by a stable pressure reading. The amount of dissolved gas is calculated from the initial and final amounts of gas in the vapor phase, determined from pressure, volume, and temperature measurements using an appropriate equation of state.

Detailed Methodology:

-

Apparatus Preparation: A high-precision apparatus consisting of an equilibrium cell of known volume, a gas burette, a pressure transducer, and a temperature control system is used. The entire system must be leak-proof.

-

Solvent Degassing: The solvent is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles or by vacuum distillation.[7]

-

Loading: A precisely measured amount of the degassed solvent is introduced into the equilibrium cell. The cell is then evacuated.

-

Gas Introduction: A known amount of this compound is introduced into the equilibrium cell from the gas burette. The initial pressure is recorded.

-

Equilibration: The mixture is agitated (e.g., by magnetic stirring) at a constant, controlled temperature until the pressure remains constant, indicating that equilibrium has been reached.

-

Measurement: The final equilibrium pressure, temperature, and the volumes of the gas and liquid phases are recorded.

-

Calculation: The amount of gas dissolved in the liquid is calculated by subtracting the amount of gas remaining in the vapor phase from the total amount of gas introduced. The solubility can then be expressed in various units, such as mole fraction or Henry's Law constant.

Dynamic Methods

Dynamic methods involve continuously flowing the gas through the solvent until saturation is achieved. The concentration of the dissolved gas is then measured.

Principle: A stream of the gas is bubbled through the solvent at a known temperature and pressure until the solvent is saturated. The amount of dissolved gas is then determined by analyzing a sample of the saturated liquid or by measuring the amount of gas absorbed.

Detailed Methodology:

-

Apparatus Setup: A saturation column or vessel is filled with the solvent and placed in a constant temperature bath. A gas flow system with a precise flow controller is used to bubble the gas through the solvent.

-

Saturation: this compound is passed through the solvent at a controlled flow rate for a sufficient time to ensure saturation. The outlet gas composition can be monitored to determine when equilibrium is reached.

-

Analysis:

-

Liquid Phase Analysis: A sample of the saturated liquid is withdrawn and the concentration of dissolved this compound is determined using an analytical technique such as gas chromatography (GC).

-

Gas Phase Analysis: The change in the gas flow rate or composition between the inlet and outlet of the saturation vessel can be measured to determine the amount of gas absorbed by the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of gas solubility using a static volumetric method.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While quantitative data in organic media is notably sparse, the provided information on its solubility in water and the comparative data for other perfluorocarbons offer valuable context for researchers. The detailed experimental protocols for static and dynamic methods provide a solid foundation for laboratories wishing to determine the solubility of this compound in specific solvents of interest. Further experimental work is clearly needed to populate a comprehensive database of this compound solubility in a wider range of organic solvents, which would be of significant benefit to the scientific and industrial communities.

References

- 1. library.csbe-scgab.ca [library.csbe-scgab.ca]

- 2. app.studyraid.com [app.studyraid.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C4F8 | CID 8263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Quantum yield and photochemical properties of C4F8

An In-depth Technical Guide on the Quantum Yield and Photochemical Properties of Octafluorocyclobutane (C4F8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (c-C4F8), a perfluorocarbon, is a colorless, non-flammable gas with a high global warming potential.[1][2] It finds applications in the semiconductor industry for plasma etching and deposition processes, as a refrigerant, and as a propellant in the food industry.[2][3] Understanding the photochemical properties of C4F8, particularly its behavior under vacuum ultraviolet (VUV) irradiation, is crucial for its atmospheric modeling and for optimizing its industrial applications. This technical guide provides a comprehensive overview of the current knowledge on the quantum yield and photochemical properties of C4F8, with a focus on its behavior in the gas phase.

It is important to note that while the photochemical pathways of C4F8 have been investigated, specific quantitative data on the quantum yield for its photolysis in the VUV region is not extensively available in the reviewed scientific literature. This guide, therefore, summarizes the known photochemical behavior and details the experimental methodologies used to study it, highlighting the areas where further research is needed.

Photochemical Properties of c-C4F8

The interaction of C4F8 with VUV radiation leads to electronic excitation, which can result in dissociation. The primary photochemical processes are dictated by the molecule's absorption spectrum and the energetics of its various dissociation channels.

VUV Absorption Spectrum

The absorption of VUV photons by C4F8 promotes the molecule to an excited electronic state. The VUV absorption spectrum of C4F8 is characterized by strong absorption in the energy range of 6.0-10.8 eV.[3] Theoretical calculations have been employed to understand the electronic transitions contributing to this absorption.[3] A calculated VUV absorption spectrum suggests an absorption peak at 12.23 eV, which is attributed to transitions from the highest occupied molecular orbital to degenerate unoccupied molecular orbitals, leading to a dissociative excited state.[3]

Table 1: Calculated VUV Absorption Properties of c-C4F8

| Property | Value | Reference |

| Main Dissociative Excited State Energy | 12.23 eV | [3] |

Photodissociation Pathways

Upon absorption of a VUV photon, the excited C4F8 molecule can undergo dissociation through several pathways. The primary and most widely discussed dissociation channel is the cleavage of the cyclobutane ring to form two molecules of tetrafluoroethylene (C2F4).[3]

c-C4F8 + hν → 2 C2F4

This pathway is analogous to the thermal decomposition of C4F8.[3] Other potential dissociation channels, particularly at higher energies, may involve the formation of other perfluorinated species. Electron impact studies, which can provide insights into potential photochemical pathways, have shown the formation of various fragment ions, suggesting multiple fragmentation routes.[4]

Figure 1: Proposed primary photodissociation pathway of c-C4F8.

Quantum Yield of c-C4F8 Photolysis

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., dissociation) divided by the number of photons absorbed by the system.[5]

Φ = (Number of molecules reacted) / (Number of photons absorbed)

A quantum yield of 1 indicates that every absorbed photon leads to the reaction of one molecule. Quantum yields greater than 1 are possible in the case of chain reactions.[5]

As of this review, specific experimental data for the quantum yield of c-C4F8 photolysis in the VUV region are not available in the peer-reviewed literature. The determination of the quantum yield requires careful measurement of the photon flux, the amount of absorbed light, and the number of reactant molecules consumed or product molecules formed.

Experimental Protocols

The study of gas-phase VUV photochemistry and the determination of quantum yields involve specialized experimental setups and techniques.

General Experimental Setup

A typical experimental setup for gas-phase VUV photolysis studies consists of a VUV light source, a reaction cell, and a detection system for analyzing the photoproducts.

-

VUV Light Sources: Common sources of VUV radiation include synchrotron radiation, which provides a high-intensity, tunable light source, and various gas discharge lamps (e.g., deuterium, hydrogen, xenon).[6][7] Excimer lasers can also be used to generate high-power VUV radiation at specific wavelengths.

-

Reaction Cell: The reaction cell is typically made of a material transparent to VUV light, such as lithium fluoride (LiF) or magnesium fluoride (MgF2), and is designed to contain the gaseous sample at a controlled pressure.

-

Actinometry: To determine the quantum yield, the photon flux from the light source must be accurately measured. This is often done using chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield is used to calibrate the light source.[8] Common gas-phase actinometers include nitrous oxide (N2O) and carbon dioxide (CO2).[9]

Product Analysis Techniques

The products of C4F8 photolysis can be identified and quantified using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile products.[10]

-